4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Overview of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol represents a complex heterocyclic compound with the molecular formula C15H11Cl2N3OS and a molecular weight of 352.24 grams per mole. The compound is characterized by its triazole core structure bearing a thiol functional group at the 3-position, with distinct aromatic substituents at the 4- and 5-positions of the triazole ring. The structural complexity arises from the presence of two different chlorinated phenyl rings: one containing a methoxy group at the ortho position relative to the chlorine substituent, and another featuring chlorine substitution at the meta position.
The chemical identity of this compound is further defined through multiple naming conventions and registry systems. The compound is registered under Chemical Abstracts Service number 721916-31-0 and possesses several synonymous names including 4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-triazole-3-thiol and 4-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione. These alternate names reflect different tautomeric forms and nomenclature systems used across various chemical databases and research publications.
The molecular structure features a 1,2,4-triazole ring system, which represents a five-membered heterocycle containing three nitrogen atoms positioned at the 1, 2, and 4 positions. The presence of the thiol group at the 3-position introduces additional chemical reactivity potential, while the aromatic substituents contribute to the compound's overall lipophilicity and electronic properties. Computational chemistry data indicates a topological polar surface area of 39.94 Ångström squared and a calculated logarithmic partition coefficient of 4.5384, suggesting moderate lipophilicity.
Historical Context and Discovery
The development of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol emerged from the broader research into 1,2,4-triazole derivatives that began gaining momentum in the pharmaceutical and chemical research communities during the late 20th century. The compound was first documented in chemical databases in 2005, with subsequent modifications to its registry occurring as recently as 2025, indicating ongoing research interest and potential applications.
The historical development of triazole-thiol compounds can be traced to systematic investigations into heterocyclic chemistry aimed at discovering new bioactive molecules. Research into 1,2,4-triazole-3-thiols has been driven by their demonstrated potential in various therapeutic applications, particularly their antimicrobial and anticancer properties. The specific structural modifications present in 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol represent attempts to optimize these biological activities through strategic substitution patterns.
The synthesis methodologies for such compounds have evolved from early procedures involving thiosemicarbazide cyclization reactions to more sophisticated approaches utilizing various synthetic strategies. Historical synthesis approaches for related triazole-thiol compounds have typically involved multi-step procedures beginning with appropriate hydrazide precursors, followed by cyclization reactions under alkaline conditions. The development of more efficient synthetic routes has facilitated the preparation of structurally complex derivatives like the compound under investigation.
Patent literature and scientific publications from the 2010s onwards have documented increasing interest in triazole-based compounds for various applications, including those targeting specific biological pathways. The continued research into this compound class reflects the ongoing pursuit of novel therapeutic agents and the expansion of chemical space exploration in drug discovery efforts.
Rationale for Academic Investigation
The academic investigation of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is justified by several compelling scientific rationales that span multiple disciplines within chemical and biological research. The compound's unique structural features make it an excellent candidate for studying the effects of specific substitution patterns on triazole chemistry and the resulting implications for molecular recognition and binding interactions.
From a medicinal chemistry perspective, the investigation of this compound contributes to the broader understanding of structure-activity relationships within the triazole-thiol class. Related triazole derivatives have demonstrated significant biological activities, including antimicrobial properties against various pathogens and anticancer effects through multiple mechanisms of action. The specific substitution pattern present in this compound, featuring both electron-withdrawing chlorine atoms and an electron-donating methoxy group, provides an opportunity to investigate how these electronic effects influence biological activity and selectivity.
The presence of two different chlorinated aromatic rings offers insights into the role of halogenation in heterocyclic compounds. Chlorine substitution in pharmaceutical compounds often affects lipophilicity, metabolic stability, and receptor binding affinity. The asymmetric nature of the substitution pattern in this compound allows for comparative analysis of how chlorine positioning influences these properties. Additionally, the methoxy group introduces hydrogen bonding potential and affects the electronic distribution within the molecule, making this compound valuable for computational chemistry studies.
Synthetic chemistry research benefits from investigating this compound as it represents a challenging synthetic target requiring sophisticated methodologies for its preparation. The complexity of assembling the triazole core with specific aromatic substituents provides opportunities for developing new synthetic strategies and improving existing methodologies. Understanding the synthetic accessibility and optimization of reaction conditions for such compounds contributes to the broader field of heterocyclic synthesis.
From a theoretical chemistry standpoint, this compound serves as an excellent model for studying tautomerism in triazole systems. The potential for thiol-thione tautomerism adds complexity to theoretical calculations and provides opportunities for validating computational methods against experimental observations. The multiple aromatic rings and their electronic interactions offer rich subjects for quantum chemical investigations and molecular modeling studies.
Scope and Organization of the Review
This review provides a comprehensive examination of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol from multiple scientific perspectives, organized to facilitate understanding of both fundamental properties and research applications. The scope encompasses detailed analysis of the compound's chemical identity, structural characteristics, and physical properties, along with examination of synthetic approaches and research methodologies relevant to its investigation.
The organization follows a systematic approach beginning with fundamental chemical properties and progressing through increasingly specialized topics. Each section builds upon previous information to provide a coherent understanding of the compound's significance within the broader context of heterocyclic chemistry. The review synthesizes information from diverse sources including chemical databases, research publications, and patent literature to present a balanced perspective on current knowledge and research opportunities.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-21-13-6-5-11(17)8-12(13)20-14(18-19-15(20)22)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRWMNKSERVEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the cyclization process.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Antimicrobial Properties
The structural characteristics of this compound position it as a candidate for antimicrobial activity. Studies on related triazole derivatives have shown promising results against various pathogens. For instance:
- A series of synthesized 1,2,4-triazole derivatives exhibited potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
- The mechanism of action often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Case Study 1: Antibacterial Efficacy
A study investigated several triazole derivatives for their antibacterial activity. Compounds with phenyl groups at specific positions showed enhanced efficacy against MRSA compared to standard antibiotics such as vancomycin and ciprofloxacin. The presence of electron-donating groups was found to favor increased activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 0.25–2 | Effective against MRSA |
| Triazole Derivative B | 0.046–3.11 | More potent than vancomycin |
Case Study 2: Anti-inflammatory Potential
Research on related triazole-thiol compounds indicated that they could inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol might also possess similar anti-inflammatory capabilities through similar mechanisms .
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxy-phenyl)-morpholine: A compound with similar structural features.
5-(3-Chloro-phenyl)-4H-[1,2,4]triazole-3-thiol: Another triazole derivative with comparable properties.
Uniqueness
4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Biological Activity
4-(5-Chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. With a molecular formula of and a molecular weight of approximately 352.24 g/mol, this compound features a triazole ring and a thiol group, which are known for their diverse biological activities. The presence of chlorine and methoxy substituents enhances its lipophilicity, potentially influencing its biological interactions and therapeutic applications .
Anti-inflammatory Properties
Triazole-thiol derivatives have shown potential in inhibiting inflammatory responses. For instance, compounds structurally similar to 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol may inhibit cyclooxygenase (COX) enzymes or lipoxygenase pathways, leading to decreased production of pro-inflammatory mediators .
Anticancer Activity
Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in melanoma and breast cancer cells by activating caspase pathways. The IC50 values for these compounds often fall within the micromolar range, indicating significant potency against malignant cells while sparing non-malignant cells .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of similar triazole-thiol derivatives:
Case Studies
Recent studies have explored the cytotoxic effects of various triazole derivatives on different cancer cell lines:
- Cytotoxicity Assessment : In vitro studies demonstrated that certain triazole derivatives significantly reduced cell viability in A375 melanoma cells with IC50 values ranging from 22.41 to 34.34 μM. These compounds induced apoptosis through caspase activation, highlighting their potential as anticancer agents .
- Enzyme Inhibition Studies : Molecular docking studies have indicated that triazole derivatives can effectively bind to active sites of key enzymes like aromatase and carbonic anhydrase. This suggests that 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol may also possess similar inhibitory properties .
Q & A
Q. What are the optimal synthetic routes for 4-(5-chloro-2-methoxyphenyl)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazides or alkylation of triazole-thiol precursors. Key steps include:
- Intermediate characterization : Use elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm structural integrity. For example, analogs like 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives were validated using δ values in ¹H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HR-MS for molecular ion peaks .
- Purification : Silica gel column chromatography with gradients of hexane:ethyl acetate (e.g., 75:25 v/v) yields pure products with reported yields of 71–86% .
Q. How are structural analogs of this compound designed to enhance biological activity?
Methodological Answer: Modify substituents on the triazole core and aryl rings to influence electronic and steric properties. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) improve antimicrobial activity by enhancing electrophilicity .
- Alkyl chain length : Increasing alkylthio chain length (e.g., decylthio) in analogs like 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles correlates with stronger antifungal effects .
- Schiff base derivatives : Introducing benzylidene radicals (e.g., 2-hydroxybenzylidene) enhances antiradical activity, as seen in DPPH assays .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s interaction with biological targets, such as viral helicases?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to dock the compound into active sites (e.g., MERS-CoV helicase PDB:5WWP). For triazole derivatives, cyclopentenyl moieties showed strong binding (ΔG ≈ -9.5 kcal/mol) via hydrophobic interactions and hydrogen bonding .
- ADME analysis : Predict pharmacokinetics using tools like SwissADME. Analogous compounds exhibit moderate intestinal absorption (HIA >70%) but may require optimization for blood-brain barrier penetration .
Q. How do researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare IC₅₀ values for analogs with varying substituents. For instance, ATPase inhibition for MERS-CoV helicase inhibitors ranged from 0.47 µM (iodophenyl derivative) to >5 µM (bromophenyl derivatives), highlighting the critical role of halogen electronegativity .
- Statistical validation : Use ANOVA to assess significance of activity differences (e.g., p <0.05 for antifungal activity of decylthio vs. methylthio derivatives) .
Q. What in vitro and in vivo models are appropriate for evaluating toxicity?
Methodological Answer:
- In vitro : Perform MTT assays on human cell lines (e.g., HEK-293) to determine cytotoxicity (e.g., CC₅₀ >100 µM indicates low toxicity) .
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines) with dose escalation (e.g., 0.1–1.0 mg/kg) and histopathological analysis .
Methodological Notes
- Contradiction Management : Conflicting activity data (e.g., variable antifungal IC₅₀) may arise from assay conditions (pH, temperature). Standardize protocols per CLSI guidelines .
- Advanced Characterization : X-ray crystallography or cryo-EM can resolve binding modes for high-activity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
